N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a diethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where the thiazole derivative reacts with 3,5-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Introduction of the Diethylamino Substituent: The diethylamino group is typically introduced via a nucleophilic substitution reaction, where the appropriate diethylamine reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or oncological pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It can serve as a probe to investigate cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to these targets through hydrogen bonding or electrostatic interactions, while the thiazole and benzamide moieties could enhance specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-((4-(dimethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dihydroxybenzamide: Similar structure but with hydroxyl groups instead of methoxy groups on the benzamide ring.
Uniqueness
The unique combination of the diethylamino group, thiazole ring, and dimethoxybenzamide moiety in N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide may confer distinct pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS No. 921834-19-7) is a compound with potential applications in medicinal chemistry, particularly as an antitumor agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazole moiety
- A dimethoxybenzamide group
- A diethylamino group attached to a methylphenyl component
Its molecular formula is C23H26N4O2S with a molecular weight of 422.55 g/mol. The structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding with enzymes or receptors.
Histone Deacetylase Inhibition
Recent studies have indicated that compounds similar to this compound may exhibit histone deacetylase (HDAC) inhibitory activity. HDAC inhibitors play a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells. For instance, a related compound demonstrated significant potency against HDAC1, HDAC2, and HDAC3 with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM respectively .
Antitumor Efficacy
The antitumor activity of the compound was evaluated through various assays:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A2780 | 2.66 | Induction of G2/M phase arrest |
HepG2 | 1.73 | Apoptosis induction |
These results suggest that this compound could serve as a lead compound for developing bifunctional HDAC inhibitors aimed at solid tumors .
Case Studies
- In Vivo Studies : In animal models, similar compounds have shown promising results in reducing tumor size and improving survival rates when combined with standard chemotherapy treatments.
- Mechanistic Studies : Research has indicated that treatment with compounds inhibiting HDACs leads to increased acetylation of histones and non-histone proteins, resulting in the reactivation of tumor suppressor genes and inhibition of oncogenes.
Properties
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-6-29(7-2)19-8-9-22(16(3)10-19)27-23(30)13-18-15-34-25(26-18)28-24(31)17-11-20(32-4)14-21(12-17)33-5/h8-12,14-15H,6-7,13H2,1-5H3,(H,27,30)(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXSDVQEHYFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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